2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKFYFGVBEUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Phenoxy Intermediate
The most widely documented method involves a two-step sequence: (1) synthesis of the phenoxyacetate intermediate and (2) amidation with 1-phenylethylamine.
Step 1: Preparation of 2-(4-Isopropyl-3-methylphenoxy)acetyl Chloride
4-Isopropyl-3-methylphenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–6 hours. Nucleophilic substitution occurs at the phenolic oxygen, yielding the acetyl chloride intermediate.
Step 2: Amidation with 1-Phenylethylamine
The intermediate is treated with 1-phenylethylamine in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere. Catalytic N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) facilitates the reaction, which proceeds at room temperature for 12–24 hours.
Table 1: Representative Reaction Conditions for Two-Step Synthesis
Alternative Amidation Strategies
Recent patents describe optimized amidation protocols using coupling agents such as hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl). These methods enhance yields (up to 92%) by minimizing side reactions like hydrolysis:
Key Advantages :
Optimization of Reaction Parameters
Solvent Selection
Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and non-polar intermediates. Comparative studies show THF improves yields by 12–15% over DCM due to better stabilization of the transition state.
Temperature and Stoichiometry
-
Amidation Step : Excess 1-phenylethylamine (1.2–1.5 equiv) drives the reaction to completion.
-
Low-Temperature Quenching : Reactions involving organolithium reagents (e.g., n-BuLi) require quenching at -78°C to prevent decomposition.
Table 2: Impact of Stoichiometry on Yield
| 1-Phenylethylamine (equiv) | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 68 | 95 |
| 1.2 | 78 | 98 |
| 1.5 | 82 | 97 |
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.35 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Phenoxy-H), 4.95 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.82 (s, 2H, OCH₂CO), 2.90 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.25 (s, 3H, Ar-CH₃), 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Industrial-Scale Considerations
Crystallization and Polymorphism Control
Patent WO2015155664A1 highlights the importance of isolating the α-crystal form by slow cooling in heptane/ethyl acetate mixtures (1:3 v/v). This form exhibits superior stability under accelerated aging conditions (40°C/75% RH).
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
Substituent Effects on Phenoxy/Aromatic Moieties
- Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide): Features a fluorinated phenoxy group and a butyryl substituent.
- 2-(2-Ethoxyphenoxy)-N-[(1R)-2-(4-methoxy-3-sulfamoylphenyl)-1-methylethyl]acetamide: Contains ethoxy and sulfamoyl groups, which improve water solubility and may target sulfa-related biological pathways, unlike the target compound’s lipophilic profile .
N-Substituent Variations
- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide: Shares the N-(1-phenylethyl) group but incorporates a thiazole ring, which could confer antimicrobial activity absent in the target compound .
- N-(4-Isopropylphenyl)acetamide: A simpler analog lacking the phenoxy group, resulting in reduced molecular complexity and lower molecular weight (MW ~205 vs. ~353 estimated for the target) .
Physical and Chemical Properties
*Estimated based on structural analogs.
Key Research Findings
Lipophilicity and Bioavailability: The isopropyl/methylphenoxy and phenylethyl groups likely enhance blood-brain barrier penetration compared to polar analogs like Compound 31 .
Synthetic Challenges : Bulky substituents may necessitate optimized coupling reagents (e.g., KI/K₂CO₃ in ) to improve yields .
Toxicity Profile : Absence of halogens (cf. ) may reduce hepatotoxicity risks associated with chloroacetamides .
Biological Activity
2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide, a compound with the chemical formula CHNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 4-isopropyl-3-methylphenol : This is achieved through the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate.
- Formation of the amide : The prepared phenol is reacted with phenethylamine and acetic anhydride under controlled conditions to yield the final product.
Biological Properties
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms by disrupting their cell membranes, making it a candidate for antimicrobial applications.
- Antioxidant Properties : It possesses the ability to scavenge free radicals, thereby reducing oxidative stress and potentially preventing cellular damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical biochemical pathways, leading to various physiological effects. For instance, its antimicrobial action is linked to membrane disruption, while antioxidant effects are associated with free radical scavenging capabilities.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
- Oxidative Stress Reduction : In vitro experiments indicated that treatment with this compound significantly reduced oxidative stress markers in human cell lines, pointing towards its utility in conditions characterized by oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
